molecular formula C11H18ClNO2 B162520 2,4-DMA (hydrochloride) CAS No. 33189-36-5

2,4-DMA (hydrochloride)

Cat. No. B162520
CAS RN: 33189-36-5
M. Wt: 231.72 g/mol
InChI Key: SSZBOYSFFPFJPI-UHFFFAOYSA-N
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Description

2,4-DMA (hydrochloride) is an analytical reference standard classified as an amphetamine . It is a serotonin 5-HT2 receptor agonist with an apparent pA2 value of 5.6 . This product is intended for research and forensic applications .

Scientific Research Applications

Toxicological Studies

  • Subchronic Toxicity in Rats : Comparative studies on 2,4-dichlorophenoxyacetic acid (2,4-D) forms, including 2,4-D dimethylamine salt (DMA), demonstrated comparable toxicities across forms. Major findings included reductions in red cell mass, decreases in T3 and T4 levels, and changes in organ weights. These studies suggest a subchronic no-observed-effect level of 15 mg/kg/day for all three forms, including 2,4-D DMA (Charles, Cunny, Wilson, & Bus, 1996).

Environmental Impact

  • Effects on Aquatic Ecosystems : Research on the application of 2,4-D DMA in ponds indicates that it stimulates the growth of rooted macrophytes at lower application rates and enhances photosynthetic uptake in phytoplankton. This suggests an ecological impact on pond ecosystems (Boyle, 1980).

Dental Development

  • Impact on Dental Development in Rats : A study evaluating the effects of 2,4-D DMA on odontogenesis in rats found that it can disturb dental development, with findings such as irregular odontoblast layers and reduced enamel thickness, even at relatively low doses (Alpöz, Tosun, Eronat, Delen, & Şen, 2001).

Industrial Applications

  • Prevention of Dimethylamine Vapors Emission : A study in a herbicide production plant using 2,4-D DMA highlighted methods to reduce the emission of DMA vapors. The use of packed bed scrubbers and catalytic reactors improved air quality in the production area, demonstrating applications in environmental safety and industrial hygiene (Arsenijević et al., 2008).

Herbicide Effectiveness and Safety

  • Percutaneous Penetration Studies : Research on the skin absorption of 2,4-D DMA in humans indicates lower penetration compared to 2,4-D acid. This has implications for safety and effectiveness in herbicide use (Harris & Solomon, 1992).

Immunological Effects

  • Induction of Apoptosis in Lymphocytes : A study found that DMA-2,4-D induces apoptosis in human lymphocytes and Jurkat T cells, involving mitochondrial damage and caspase activation. This research contributes to understanding the immunotoxic effects of 2,4-D DMA (Kaioumova, Süsal, & Opelz, 2001).

Safety And Hazards

According to the safety data sheet, 2,4-DMA (hydrochloride) is classified as having acute toxicity, skin irritation, serious eye damage, and specific target organ toxicity . It is also harmful to aquatic life with long-lasting effects .

properties

IUPAC Name

1-(2,4-dimethoxyphenyl)propan-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO2.ClH/c1-8(12)6-9-4-5-10(13-2)7-11(9)14-3;/h4-5,7-8H,6,12H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSZBOYSFFPFJPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=C(C=C(C=C1)OC)OC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-DMA hydrochloride

CAS RN

33189-36-5
Record name 2,4-Dma hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033189365
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,4-DMA HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q2YP85G2U4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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